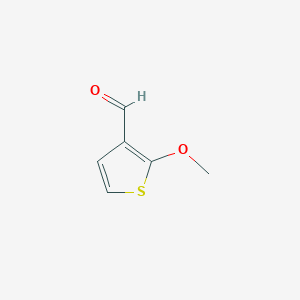

2-Methoxythiophene-3-carbaldehyde

Description

BenchChem offers high-quality 2-Methoxythiophene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxythiophene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxythiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUKIKLGNRUZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292466 | |

| Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41057-07-2 | |

| Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41057-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxythiophene-3-carbaldehyde CAS 41057-07-2 properties

An In-Depth Technical Guide to 2-Methoxythiophene-3-carbaldehyde (CAS 41057-07-2): Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

2-Methoxythiophene-3-carbaldehyde is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. As a bifunctional molecule, it features a nucleophilic, electron-rich thiophene ring activated by a methoxy group, and an electrophilic carbaldehyde moiety. This unique electronic and structural arrangement makes it a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly fused thiophene-based ring systems. Thiophene scaffolds are considered privileged structures in drug development, appearing in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, a proposed synthetic pathway, key chemical reactions, and critical safety protocols for 2-Methoxythiophene-3-carbaldehyde, designed for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. The data presented below has been consolidated from various chemical suppliers and databases.

Table 1: Chemical Identifiers for 2-Methoxythiophene-3-carbaldehyde

| Identifier | Value | Source |

| CAS Number | 41057-07-2 | [2][3] |

| Molecular Formula | C₆H₆O₂S | [2][4] |

| Molecular Weight | 142.18 g/mol | [2][3] |

| InChI | 1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3 | [2][4] |

| InChIKey | UIUKIKLGNRUZJK-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | COC1=C(C=CS1)C=O | [4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid, powder | [2] |

| Melting Point | 58-59 °C | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room Temperature | [2] |

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous thiophene derivatives allows for a reliable characterization profile.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Thiophene Proton (H-5) | δ 7.5 - 7.8 ppm (doublet) | Deshielded by proximity to the sulfur atom and the electron-withdrawing aldehyde group. | |

| Thiophene Proton (H-4) | δ 7.0 - 7.3 ppm (doublet) | Coupled to H-5. | |

| Methoxy Protons (-OCH₃) | δ 3.9 - 4.2 ppm (singlet) | Typical range for an aryl methoxy group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180 - 185 ppm | Characteristic of an aldehyde carbonyl carbon. |

| Thiophene Carbons (C-2, C-3, C-4, C-5) | δ 110 - 165 ppm | Four distinct signals are expected, with C-2 and C-3 (bearing substituents) being the most downfield. | |

| Methoxy Carbon (-OCH₃) | δ 55 - 60 ppm | Typical chemical shift for a methoxy carbon. | |

| IR Spectroscopy | Aldehyde C=O Stretch | 1670 - 1690 cm⁻¹ (strong) | A strong, sharp absorption characteristic of a conjugated aldehyde. |

| Thiophene Ring C=C Stretch | 1500 - 1600 cm⁻¹ | Multiple bands corresponding to the aromatic ring vibrations. | |

| C-O Stretch (Methoxy) | 1200 - 1300 cm⁻¹ and 1000-1050 cm⁻¹ | Asymmetric and symmetric stretching of the C-O-C bond. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 142.01 | Corresponding to the molecular formula C₆H₆O₂S.[4] |

Synthesis and Purification

A robust synthesis is critical for obtaining high-purity material for subsequent applications. While multiple routes to substituted thiophenes exist, a highly effective and regioselective method for introducing a formyl group at the 3-position of 2-methoxythiophene involves ortho-directed metalation followed by electrophilic quench.

Rationale for Synthetic Strategy

The methoxy group at the 2-position of the thiophene ring is a powerful ortho-directing group for lithiation. The lone pairs on the oxygen atom coordinate to the lithium cation of an organolithium base (like n-butyllithium), directing the deprotonation to the adjacent C-3 position with high selectivity. This avoids the formation of the isomeric 5-formyl product that might arise from electrophilic substitution methods like the Vilsmeier-Haack reaction. Quenching the resulting 3-lithiated intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Methoxythiophene-3-carbaldehyde.

Experimental Protocol

Materials: 2-Methoxythiophene, n-Butyllithium (solution in hexanes), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Magnesium sulfate (anhydrous), and silica gel for chromatography.

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-methoxythiophene (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Formylation (Quench): Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Methoxythiophene-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The utility of 2-Methoxythiophene-3-carbaldehyde stems from the distinct reactivity of its two functional groups, making it a valuable building block for more complex heterocyclic systems.[5][6]

-

Reactions at the Aldehyde Group: The aldehyde is a key electrophilic site. It readily undergoes nucleophilic addition and condensation reactions. This allows for chain extension and the introduction of new functionalities.

-

Oxidation: Can be oxidized to the corresponding 2-methoxythiophene-3-carboxylic acid using standard oxidants (e.g., Ag₂O, PCC).[7]

-

Reduction: Can be reduced to (2-methoxythiophen-3-yl)methanol using reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: Serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to form various α,β-unsaturated derivatives.

-

Reductive Amination: Can be converted to various amines by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

-

-

Reactions at the Thiophene Ring: The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. The methoxy group at C-2 and the aldehyde at C-3 direct incoming electrophiles primarily to the C-5 position.

Caption: Key reaction pathways for 2-Methoxythiophene-3-carbaldehyde.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS).[2][8][9]

Table 4: GHS Hazard Information

| Category | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| STOT - Single Exposure | H335 | May cause respiratory irritation | GHS07 | Warning |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] For long-term stability and to prevent oxidation of the aldehyde, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8]

Conclusion

2-Methoxythiophene-3-carbaldehyde is a valuable and versatile building block for synthetic organic chemistry. Its well-defined reactivity at both the aldehyde function and the thiophene core provides chemists with a reliable platform for constructing diverse and complex molecules. For professionals in drug discovery, its utility in preparing novel thiophene-containing heterocyclic systems, which are known to exhibit a wide range of biological activities, makes it a compound of high strategic importance. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

-

2-methoxythiophene-3-carbaldehyde. PubChemLite. [Link]

-

Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society. [Link]

-

2-Methoxythiophene. PubChem. [Link]

-

3-Methoxythiophene-2-carbaldehyde. PubChem. [Link]

-

2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. PMC. [Link]

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

-

SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan J. Chem. [Link]

-

Cas 35134-07-7,3-Methoxythiophene-2-carbaldehyde. LookChem. [Link]

-

Thiophene, 2-methyl-. NIST WebBook. [Link]

-

1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-methoxythiophene-3-carbaldehyde | 41057-07-2 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PubChemLite - 2-methoxythiophene-3-carbaldehyde (C6H6O2S) [pubchemlite.lcsb.uni.lu]

- 5. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Tale of Two Isomers: An In-depth Technical Guide to 2-methoxythiophene-3-carbaldehyde and its 3-methoxy Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are cornerstones in the landscape of medicinal chemistry and materials science. Their inherent structural features and electronic properties make them valuable scaffolds in the design of novel therapeutic agents and functional organic materials. The introduction of substituents onto the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and material characteristics. Among the vast array of substituted thiophenes, methoxythiophene carbaldehydes represent a particularly interesting class of building blocks, offering multiple points for chemical modification. This guide provides a comprehensive technical overview of two key isomers: 2-methoxythiophene-3-carbaldehyde and 3-methoxythiophene-2-carbaldehyde, delving into their synthesis, structural characterization, and the nuanced differences in their chemical behavior that arise from the positional variation of the methoxy and carbaldehyde groups.

Structural Elucidation: A Comparative Overview

The seemingly subtle difference in the placement of the methoxy and carbaldehyde groups on the thiophene ring gives rise to distinct electronic and steric environments, which in turn dictate the unique chemical personality of each isomer.

| Feature | 2-methoxythiophene-3-carbaldehyde | 3-methoxythiophene-2-carbaldehyde |

| CAS Number | 41057-07-2 | 35134-07-7[1][2] |

| Molecular Formula | C₆H₆O₂S | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol | 142.18 g/mol [2] |

| Appearance | Solid | White to pale cream crystals or powder[3] |

| Melting Point | Not widely reported | 76.0-85.0 °C[3] |

| Boiling Point | Not widely reported | 255.8±20.0 °C (Predicted)[1] |

Synthetic Strategies: Navigating the Regioselectivity Challenge

The synthesis of these isomers requires careful consideration of regioselectivity to ensure the desired placement of the formyl group. Two primary strategies, the Vilsmeier-Haack reaction and directed ortho-lithiation, are commonly employed. The choice of method is dictated by the starting material and the desired substitution pattern.

Vilsmeier-Haack Formylation: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds[4][5]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring[4][5]. The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is governed by the electronic nature of the existing substituent.

The Vilsmeier-Haack formylation of 2-methoxythiophene is expected to yield 2-methoxythiophene-5-carbaldehyde as the major product due to the strong directing effect of the methoxy group to the C5 position. To achieve formylation at the C3 position, a different synthetic approach is generally required.

In contrast, the Vilsmeier-Haack formylation of 3-methoxythiophene is a viable route to 3-methoxythiophene-2-carbaldehyde. The methoxy group at the 3-position directs the electrophilic attack of the Vilsmeier reagent to the adjacent C2 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxythiophene

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation: Add a solution of 3-methoxythiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation[3].

Directed Ortho-Lithiation: A Regiospecific Approach

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds[6]. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi)[6]. The resulting aryllithium species can then be trapped with an electrophile, such as DMF, to introduce a formyl group[7]. The methoxy group can serve as a directing group in this reaction[6].

The synthesis of 2-methoxythiophene-3-carbaldehyde can be achieved through the ortho-lithiation of 2-methoxythiophene. The methoxy group at the C2 position directs the lithiation to the adjacent C3 position. Subsequent quenching with DMF affords the desired aldehyde.

Experimental Protocol: Ortho-lithiation and Formylation of 2-Methoxythiophene

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2-methoxythiophene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x volume). Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel.

Similarly, 3-methoxythiophene-2-carbaldehyde can be synthesized via the ortho-lithiation of 3-methoxythiophene, where the methoxy group directs the deprotonation to the C2 position.

Spectroscopic and Physicochemical Characterization: Unveiling the Isomeric Differences

The distinct electronic environments of the two isomers are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton chemical shifts are influenced by the electronic effects of the methoxy and carbaldehyde groups. In 2-methoxythiophene-3-carbaldehyde, the aldehyde proton is expected to be deshielded due to the electron-withdrawing nature of the adjacent thiophene ring. The thiophene protons will also exhibit characteristic shifts and coupling constants depending on their position relative to the substituents. For 3-methoxythiophene-2-carbaldehyde, the aldehyde proton is directly attached to the C2 position, and its chemical shift will be influenced by the adjacent methoxy group at C3.

¹³C NMR: The carbon chemical shifts provide further insight into the electronic distribution within the thiophene ring. The carbonyl carbon of the aldehyde group will appear significantly downfield. The positions of the methoxy- and carbaldehyde-bearing carbons, as well as the other ring carbons, will differ between the two isomers, allowing for their unambiguous identification.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-methoxythiophene-3-carbaldehyde | Aldehyde proton (CHO): ~9.8-10.0 (s), Thiophene protons: ~7.0-7.8 (m), Methoxy protons (OCH₃): ~3.9 (s) | Carbonyl (C=O): ~185, C2: ~160, C3: ~125, Other thiophene carbons: ~110-130, Methoxy (OCH₃): ~60 |

| 3-methoxythiophene-2-carbaldehyde | Aldehyde proton (CHO): ~9.8 (s), Thiophene protons: ~7.1-7.7 (m), Methoxy protons (OCH₃): ~3.9 (s)[1] | Carbonyl (C=O): ~184.65, C2: ~145.45, C3: ~162.04, Other thiophene carbons: ~114-133, Methoxy (OCH₃): ~58-60[1] |

| Note: Predicted values for 2-methoxythiophene-3-carbaldehyde are based on general principles and data for similar compounds. Experimental data is limited. |

Infrared (IR) Spectroscopy

Both isomers will exhibit a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The exact position of this band may differ slightly between the two isomers due to the different electronic environments. Additionally, C-O stretching bands for the methoxy group will be observed, typically in the range of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectra of both isomers will show a molecular ion peak (M⁺) at m/z = 142, corresponding to their molecular weight. The fragmentation patterns may show subtle differences, reflecting the different substitution patterns and bond strengths within each molecule.

Reactivity and Applications: A Tale of Divergent Paths

The electronic and steric differences between the two isomers influence their reactivity in various chemical transformations and, consequently, their applications as synthetic intermediates.

Electronic Effects: The methoxy group is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. The carbaldehyde group is an electron-withdrawing group, which deactivates the ring. The interplay of these opposing effects, along with their relative positions, governs the reactivity of each isomer.

-

2-methoxythiophene-3-carbaldehyde: The methoxy group at C2 strongly activates the C5 position towards electrophilic attack. The carbaldehyde at C3 will have a deactivating effect on the adjacent C2 and C4 positions.

-

3-methoxythiophene-2-carbaldehyde: The methoxy group at C3 activates the C2 and C5 positions. The carbaldehyde at C2 deactivates the ring, particularly at the C3 and C5 positions.

Steric Effects: The proximity of the substituents can also play a role in the reactivity of the isomers. In 3-methoxythiophene-2-carbaldehyde, the adjacent methoxy and carbaldehyde groups may create some steric hindrance, potentially influencing the approach of reagents to these functional groups.

Applications:

-

3-methoxythiophene-2-carbaldehyde is a known pharmaceutical intermediate[1][8], suggesting its utility in the synthesis of biologically active molecules. Its structure provides a scaffold for the introduction of further diversity through reactions at the aldehyde and the thiophene ring.

-

2-methoxythiophene-3-carbaldehyde , while less documented in terms of specific applications, represents a valuable building block for accessing a different substitution pattern on the thiophene ring. Its unique reactivity profile can be exploited to synthesize novel compounds with potential applications in materials science and drug discovery.

Conclusion

2-methoxythiophene-3-carbaldehyde and 3-methoxythiophene-2-carbaldehyde, while sharing the same molecular formula, are distinct chemical entities with unique synthetic routes, spectroscopic signatures, and reactivity profiles. A thorough understanding of these differences is crucial for researchers and scientists seeking to utilize these versatile building blocks in their synthetic endeavors. This guide has provided a comprehensive overview of their chemical structures, synthesis, and characterization, highlighting the key distinctions that arise from the isomeric placement of the methoxy and carbaldehyde groups. As the demand for novel thiophene-based compounds continues to grow, a deep appreciation for the subtleties of isomeric chemistry will be paramount in the design and synthesis of next-generation materials and therapeutics.

References

-

LookChem. (n.d.). Cas 35134-07-7, 3-Methoxythiophene-2-carbaldehyde. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.

- Rasayan J. Chem. (2016).

-

PubChemLite. (n.d.). 2-methoxythiophene-3-carbaldehyde (C6H6O2S). Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 3-methoxythiophene-2-carbaldehyde, 97%. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxythiophene-2-carbaldehyde (C6H6O2S). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxythiophene-2-carbaldehyde. Retrieved from [Link]

- Molecules. (2025, September 16). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI.

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep.

- BenchChem. (2025). reactivity comparison of different substituted thiophenecarboxaldehydes. BenchChem.

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Journal of Chemical Research. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl-2-thiophene carboxaldehyde. Retrieved from [Link]

- Myers, A. (n.d.).

-

PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

- Google Patents. (n.d.). CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.

- Google Patents. (n.d.). EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

- BenchChem. (2025). The Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide. BenchChem.

- Zeitschrift für Naturforschung B. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.

- Journal of Molecular Structure: THEOCHEM. (n.d.).

-

ResearchGate. (n.d.). Unraveling the differences of the reactivity of 3-methylthiophene and benzothiophene over bulk NiMoS catalysts using an experimental and kinetic modeling study. Retrieved from [Link]

-

Chemistry of Heterocyclic Compounds. (1998, July 25). A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS. Retrieved from [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. rsc.org [rsc.org]

Comprehensive Solubility Profiling of 2-Methoxythiophene-3-carbaldehyde in Organic Solvents: Mechanistic Insights and Experimental Protocols

Executive Summary

In modern drug development and materials science, 2-methoxythiophene-3-carbaldehyde (CAS 41057-07-2) serves as a highly versatile heterocyclic building block ([1]). Whether utilized as an intermediate in cross-coupling reactions or as a precursor for complex active pharmaceutical ingredients (APIs), understanding its thermodynamic solubility across various organic solvent classes is critical.

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable outcome of molecular physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 2-methoxythiophene-3-carbaldehyde, empowering researchers to optimize synthetic workflows, analytical characterization, and downstream purification protocols.

Physicochemical Properties & Structural Causality

To predict how 2-methoxythiophene-3-carbaldehyde will behave in solution, we must first deconstruct its molecular architecture. The compound (Molecular Weight: 142.18 g/mol ) is a solid at room temperature, exhibiting a relatively low melting point of 58–59 °C ().

Mechanistic Causality of Solvation:

-

Lack of Hydrogen Bond Donors: The molecule possesses a methoxy group (-OCH₃) and an aldehyde group (-CHO), both of which act as hydrogen-bond acceptors, but it lacks any hydrogen-bond donors (such as -OH or -NH₂). This prevents strong intermolecular self-association (hydrogen-bonded crystal lattices), which directly explains its low melting point. A lower crystal lattice energy means the thermodynamic penalty for dissolution is minimal.

-

Electronic Push-Pull System: The electron-donating C2-methoxy group and the electron-withdrawing C3-aldehyde create a strong localized dipole moment across the highly polarizable thiophene core. This predicted logP of ~1.4 ([2]) indicates moderate lipophilicity combined with significant polarity.

Consequently, the compound exhibits excellent solubility in a broad spectrum of organic solvents, driven primarily by dipole-dipole and induced-dipole interactions rather than hydrogen bonding.

Solubility by Solvent Class: Field-Proven Insights

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

-

Solubility: Very High (>100 mg/mL)

-

Application Insight: The strong permanent dipoles of solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) perfectly align with the push-pull dipole of the thiophene derivative. These are the solvents of choice for generating highly concentrated stock solutions for high-throughput screening or running base-mediated nucleophilic aromatic substitutions (S_NAr).

Halogenated and Non-Polar Solvents (DCM, Chloroform, Toluene, Hexanes)

-

Solubility: High in halogenated/aromatic solvents; Low in aliphatic hydrocarbons.

-

Application Insight: Dichloromethane (DCM) and Chloroform (CDCl₃ for NMR) solvate the molecule exceptionally well due to favorable induced-dipole interactions with the sulfur atom in the thiophene ring. Conversely, purely aliphatic non-polar solvents like hexanes or heptane cannot adequately solvate the polar aldehyde and methoxy groups.

-

Causality in Purification: This differential solubility is highly advantageous. Hexane acts as an ideal anti-solvent. By dissolving the compound in a minimum volume of DCM or Ethyl Acetate and slowly adding hexanes, researchers can force controlled crystallization.

Polar Protic Solvents (Methanol, Ethanol, Isopropanol)

-

Solubility: High

-

Application Insight & Warning: While the compound dissolves readily in alcohols due to hydrogen bonding between the solvent's -OH group and the solute's oxygen atoms, long-term storage in protic solvents must be avoided . The C3-aldehyde is highly electrophilic. In the presence of alcohols (especially under trace acidic conditions), the aldehyde is susceptible to nucleophilic attack, leading to the formation of hemiacetals or full acetals. This equilibrium will degrade the purity of your stock solution over time.

Quantitative Data Summary

The following table summarizes the operational solubility ranges of 2-methoxythiophene-3-carbaldehyde to guide experimental design.

| Solvent Class | Representative Solvents | Apparent Solubility Range (at 25 °C) | Primary Solvation Mechanism | Recommended Application |

| Polar Aprotic | DMSO, DMF, THF | > 100 mg/mL | Dipole-Dipole | Stock solutions, Cross-coupling |

| Halogenated | DCM, Chloroform | > 100 mg/mL | Induced Dipole | Extraction, NMR Spectroscopy |

| Polar Protic | Methanol, Ethanol | 50 - 100 mg/mL | Hydrogen Bond Acceptance | LC-MS (prepare fresh to avoid acetals) |

| Aromatic | Toluene | 20 - 50 mg/mL | Reflux condensations | |

| Aliphatic | Hexanes, Heptane | < 5 mg/mL | Weak Dispersion Forces | Anti-solvent for crystallization |

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for process chemistry, kinetic solubility (solvent-shift) is insufficient. The following Shake-Flask Method ensures thermodynamic equilibrium and prevents false positives from supersaturation.

Step-by-Step Methodology:

-

Saturation: Add ~50 mg of 2-methoxythiophene-3-carbaldehyde solid to a 2 mL amber glass HPLC vial. Add 0.5 mL of the target organic solvent. Causality: Amber glass prevents potential UV-induced degradation of the photosensitive thiophene ring during the assay.

-

Equilibration: Cap the vial securely and place it in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 RPM for 24 hours. Causality: 24 hours guarantees the transition from kinetic dissolution to a true thermodynamic equilibrium state.

-

Phase Separation (Self-Validating Step): Remove the vial and centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids. Carefully draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE syringe filter .

-

Critical Quality Control: Discard the first 0.1 mL of the filtrate. PTFE is chosen because it is chemically inert and will not adsorb the compound. Discarding the initial volume saturates any potential non-specific binding sites on the membrane, ensuring the collected sample accurately represents the bulk concentration.

-

-

Dilution & Quantification: Dilute the filtered supernatant by a factor of 1:100 or 1:1000 in Acetonitrile to bring it within the linear dynamic range of the detector. Quantify using HPLC-UV (detection at ~254 nm) against a pre-established 5-point standard calibration curve.

Workflow Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate solvent system for 2-methoxythiophene-3-carbaldehyde based on the intended downstream application.

Solvent Selection Logic for 2-Methoxythiophene-3-carbaldehyde Workflows

References

-

2-methoxythiophene-3-carbaldehyde (C6H6O2S) - CID 12646486 Source: PubChemLite / National Center for Biotechnology Information URL:[Link]

Sources

An In-depth Technical Guide to 2-Methoxythiophene-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methoxythiophene-3-carbaldehyde, a valuable heterocyclic building block in organic synthesis. We will delve into its physical and chemical properties, provide a detailed protocol for its preparation via the Vilsmeier-Haack reaction, explore its reactivity, and discuss its potential applications in the synthesis of more complex molecules. This document is intended to serve as a practical resource for researchers in academia and industry.

Physicochemical Properties of 2-Methoxythiophene-3-carbaldehyde

2-Methoxythiophene-3-carbaldehyde is a stable organic compound with the molecular formula C₆H₆O₂S.[1] At room temperature, it exists as a solid, typically in the form of a powder.[2] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 142.18 g/mol | |

| Melting Point | 58-59 °C | |

| Physical Appearance | Powder / Solid | [2] |

| CAS Number | 41057-07-2 |

Synthesis of 2-Methoxythiophene-3-carbaldehyde: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 2-methoxythiophene-3-carbaldehyde is the Vilsmeier-Haack formylation of 2-methoxythiophene. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The electron-donating methoxy group at the 2-position of the thiophene ring activates the ring towards electrophilic substitution, directing the formylation primarily to the adjacent 3-position.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich 2-methoxythiophene attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the final aldehyde product.

Caption: Vilsmeier-Haack formylation of 2-methoxythiophene.

Experimental Protocol

The following is a representative, field-proven protocol for the Vilsmeier-Haack formylation, adapted from established procedures for similar electron-rich thiophenes.

Materials:

-

2-Methoxythiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxythiophene (1.0 equivalent) in anhydrous DCM dropwise, again ensuring the temperature is maintained at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and quench the reaction. Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 2-methoxythiophene-3-carbaldehyde.

Spectroscopic Characterization

Accurate characterization of 2-methoxythiophene-3-carbaldehyde is crucial for its use in further synthetic applications. The following are the expected spectroscopic data based on the analysis of its structure and comparison with related compounds.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals:

-

A singlet for the aldehyde proton, typically in the range of δ 9.5-10.5 ppm.

-

Two doublets for the two thiophene ring protons, with a coupling constant characteristic of ortho-coupling in a thiophene ring (around 5 Hz).

-

A singlet for the methoxy group protons, typically around δ 3.8-4.0 ppm.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should exhibit six signals corresponding to the six carbon atoms in the molecule:

-

A signal for the aldehyde carbonyl carbon in the downfield region, typically δ 180-190 ppm.

-

Four signals for the four carbon atoms of the thiophene ring. The carbon bearing the methoxy group will be the most downfield of the ring carbons, while the carbon bearing the aldehyde will also be significantly deshielded.

-

A signal for the methoxy carbon, typically in the range of δ 55-60 ppm.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1670-1690 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aldehyde protons just above 3000 cm⁻¹ and around 2850 and 2750 cm⁻¹ (the latter two are characteristic of an aldehyde C-H).

-

C-O stretching vibrations for the methoxy group.

-

Vibrations associated with the thiophene ring.

3.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of a hydrogen atom (M-1) or the formyl group (M-29) from the molecular ion.

Reactivity and Synthetic Applications

The aldehyde functionality and the electron-rich thiophene ring make 2-methoxythiophene-3-carbaldehyde a versatile intermediate in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde group can undergo a variety of nucleophilic addition and condensation reactions.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a base catalyst leads to the formation of α,β-unsaturated products.

Caption: Wittig reaction of 2-methoxythiophene-3-carbaldehyde.

Reactions Involving the Thiophene Ring

The thiophene ring can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity of these reactions. The methoxy group is activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The interplay of these electronic effects will determine the position of further substitution.

Conclusion

2-Methoxythiophene-3-carbaldehyde is a readily accessible and synthetically versatile building block. Its preparation via the Vilsmeier-Haack reaction is a robust and scalable process. The presence of both an aldehyde and an activated thiophene ring provides multiple avenues for further chemical transformations, making it a valuable intermediate for the synthesis of a wide range of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important chemical entity in their synthetic endeavors.

References

-

2-methoxythiophene-3-carbaldehyde (C6H6O2S) - PubChem. (URL: [Link])

Sources

Beyond the Boilerplate: A Technical Whitepaper on 2-Methoxythiophene-3-carbaldehyde in Drug Development

Executive Summary

For researchers and drug development professionals, a standard 16-section Safety Data Sheet (SDS) provides regulatory compliance but often lacks the mechanistic context required for advanced synthetic applications. 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2) is a highly versatile, electron-rich heterocyclic building block widely utilized in the synthesis of small-molecule analgesics, anti-inflammatory agents, and tubulin polymerization inhibitors[1][2][3].

This whitepaper bridges the gap between chemical safety and synthetic utility. By deconstructing the physicochemical properties and hazard codes of 2-methoxythiophene-3-carbaldehyde, we provide a mechanistic understanding of its reactivity, followed by field-proven, self-validating protocols for both safe handling and late-stage functionalization.

Physicochemical Profiling & Structural Causality

To understand both the utility and the hazards of 2-methoxythiophene-3-carbaldehyde, one must analyze its electronic architecture. The molecule features a "push-pull" electronic system: the methoxy group at the C2 position acts as a strong electron-donating group (EDG) via oxygen lone-pair resonance, while the carbaldehyde at the C3 position acts as an electron-withdrawing group (EWG).

This configuration highly activates the aldehyde carbon toward nucleophilic attack while simultaneously priming the thiophene ring for specific electrophilic aromatic substitutions or cross-coupling reactions[3][4].

Quantitative Data Summary

| Property / Identifier | Value / Description | Analytical Significance |

| CAS Number | 41057-07-2 | Primary registry identifier[1]. |

| Molecular Formula | C₆H₆O₂S | Base scaffold for mass spectrometry (M+H: 143.18)[5]. |

| Molecular Weight | 142.18 g/mol | Low molecular weight ideal for fragment-based drug design[5]. |

| Physical Form | Solid / Powder | Requires weighing precautions to avoid aerosolization[6]. |

| Melting Point | 58–59 °C | Low melting point; handle away from heat sources to prevent phase changes during storage[6]. |

| SMILES | O=CC1=C(OC)SC=C1 | Utilized for in silico docking and cheminformatics[5]. |

Mechanistic Toxicology & Hazard Mitigation

Standard SDS documentation lists hazard codes without explaining the underlying biochemical interactions. As an application scientist, understanding why a chemical is hazardous is the first step in designing robust safety protocols.

Deconstructing the GHS Hazard Codes

-

H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The volatility of the low-melting solid, combined with the extreme electrophilicity of the C3 aldehyde, allows the molecule to easily interact with mucosal membranes[6].

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The root cause of these irritations is the rapid formation of covalent Schiff bases. The highly activated aldehyde carbon undergoes nucleophilic attack by primary amine residues (e.g., lysine) and thiol groups (e.g., cysteine) present in epidermal keratin and ocular proteins[6]. This covalent modification triggers localized inflammatory cascades.

Self-Validating Protocol: Chemical Spill Quenching

In the event of a benchtop spill, simply wiping the powder is insufficient due to residual micro-particulates that can cause severe contact dermatitis. The following protocol utilizes a chemical quench that neutralizes the electrophilic hazard, incorporating a self-validating colorimetric test to ensure absolute safety.

Step-by-Step Methodology:

-

Containment: Don appropriate PPE (nitrile gloves, goggles). Isolate the spill area within the fume hood.

-

Adduct Formation (The Quench): Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃). Spray or carefully pour the solution over the spilled solid. The bisulfite acts as a strong nucleophile, attacking the aldehyde to form a highly water-soluble, non-volatile, and biologically inert α-hydroxy sulfonate adduct.

-

Agitation: Gently agitate the mixture with a chemical sponge for 5 minutes to ensure complete phase transfer and reaction.

-

Self-Validation (The 2,4-DNP Test): To prove the hazard is neutralized, swab the quenched area and drop the swab into a vial containing Brady’s Reagent (2,4-Dinitrophenylhydrazine).

-

Mechanism: If unreacted 2-methoxythiophene-3-carbaldehyde remains, a bright orange/red precipitate will instantly form.

-

Validation: A clear/yellow solution confirms 100% conversion to the safe bisulfite adduct.

-

-

Disposal: Wipe up the aqueous waste and dispose of it in standard aqueous chemical waste streams.

Workflow for the chemical quenching and validation of 2-methoxythiophene-3-carbaldehyde spills.

Synthetic Utility in Drug Discovery

The 2-methoxythiophene scaffold is a privileged structure in medicinal chemistry. It serves as an excellent bioisostere for phenyl rings while providing unique hydrogen-bond accepting capabilities via the methoxy oxygen and the thiophene sulfur.

Recent literature highlights its use in synthesizing highly potent COX-2 inhibitors for analgesia, where the geometric arrangement of the 2-methoxythiophene ring enhances anti-inflammatory effects[2]. Furthermore, it is a critical building block in the synthesis of Combretastatin A-4 analogs, acting as potent tubulin polymerization inhibitors for anticancer therapies[3].

Self-Validating Protocol: Reductive Amination for API Scaffolds

To incorporate this building block into a drug discovery pipeline, reductive amination is the most reliable method to convert the hazardous aldehyde into a stable, bioactive secondary or tertiary amine.

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask under inert argon, dissolve 2-methoxythiophene-3-carbaldehyde (1.0 eq) and your target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon, stirring at room temperature for 2 hours.

-

Self-Validation (TLC Tracking): Do not proceed blindly. Validate the complete formation of the Schiff base by TLC (Hexanes/EtOAc). The starting aldehyde is highly UV-active at 254 nm. Validation: The reaction is only ready for reduction when the starting material spot completely disappears, proving the equilibrium has shifted entirely to the imine.

-

Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). This specific reducing agent is chosen because it is mild enough to reduce the imine without reducing the unreacted aldehyde (if any remained), preventing the formation of unwanted alcohol byproducts.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target thiophene-amine scaffold.

Reductive amination pathway utilizing 2-methoxythiophene-3-carbaldehyde for API synthesis.

Conclusion

Handling 2-methoxythiophene-3-carbaldehyde requires moving beyond the basic warnings of an SDS. By understanding the "push-pull" electronic nature of the molecule, researchers can logically predict its toxicological behavior (protein cross-linking) and its synthetic advantages (rapid imine formation and cross-coupling). Implementing self-validating protocols ensures that both safety and synthetic workflows are not just performed, but analytically verified at every step.

References

-

Title: Latest developments in small molecule analgesics: heterocyclic scaffolds I Source: Taylor & Francis URL: [Link]

-

Title: Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 Source: ResearchGate URL: [Link]

-

Title: Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. 2-methoxythiophene-3-carbaldehyde | 41057-07-2 [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS:41057-07-2, 2-甲氧基噻吩-3-甲醛-毕得医药 [bidepharm.com]

- 6. 2-methoxythiophene-3-carbaldehyde | 41057-07-2 [sigmaaldrich.com]

reactivity profile of electron-rich thiophene aldehydes

This guide outlines the reactivity profile of electron-rich thiophene aldehydes, specifically thiophene-2-carbaldehyde , tailored for researchers in medicinal chemistry and organic synthesis.

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: The Electronic Paradox

Thiophene-2-carbaldehyde represents a unique electronic paradox in heterocyclic chemistry. While the thiophene ring is π-excessive (electron-rich) compared to benzene, the aldehyde substituent acts as a strong electron-withdrawing group (EWG).

For the drug developer, this creates a distinct reactivity profile:

-

Carbonyl Electrophilicity: The carbonyl carbon is less electrophilic than that of benzaldehyde due to the strong +M (mesomeric) donation from the sulfur atom.

-

Ring Reactivity: The ring remains susceptible to electrophilic aromatic substitution (EAS), but the directing effects are competitive between the "meta-directing" aldehyde (C4) and the "alpha-directing" heteroatom (C5).

This guide dissects these behaviors to prevent common synthetic failures and optimize scaffold utilization.

Electronic Structure & Reactivity Map

The sulfur atom in thiophene is a strong resonance donor.[1] In thiophene-2-carbaldehyde, this donation extends into the carbonyl group, significantly stabilizing the partial positive charge on the carbonyl carbon.

Comparative Electrophilicity

Experimental kinetic data confirms that thiophene-2-carbaldehyde is less reactive toward nucleophiles than benzaldehyde .

-

Benzaldehyde: Moderate resonance stabilization from the phenyl ring.

-

Thiophene-2-carbaldehyde: Strong resonance stabilization from the thiophene ring (S lone pair delocalization).

Implication: Reactions requiring nucleophilic attack at the carbonyl (e.g., imine formation, bisulfite addition) may require higher temperatures or stronger acid catalysis compared to their phenyl analogs.

Visualization: Reactivity Vectors

The following diagram maps the competing electronic forces and the resulting reactive sites.

Figure 1: Reactivity map illustrating the reduced electrophilicity of the carbonyl and the competition between C4 and C5 during electrophilic substitution.

Core Transformations & Protocols

Reductive Amination (The "Self-Validating" Protocol)

Reductive amination is the most frequent application of this scaffold in drug discovery (e.g., synthesizing bioisosteres of benzylamines).

-

Challenge: The reduced electrophilicity can lead to incomplete imine formation before reduction.

-

Solution: Use Sodium Triacetoxyborohydride (STAB) .[2] It is mild enough to prevent reduction of the aldehyde itself but active enough to reduce the iminium ion rapidly.

Protocol: Synthesis of Thiophene-2-ylmethylamines

-

Imine Formation:

-

Dissolve thiophene-2-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .

-

Critical Step: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT).

-

Validation: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Stir at RT for 2–4 hours.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM (x3). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (typically MeOH/DCM gradients).

-

Why this works: The acetic acid protonates the carbonyl oxygen, compensating for the thiophene's electron donation, thereby activating it for amine attack.

Electrophilic Aromatic Substitution (The Regioselectivity Trap)

Attempting direct nitration or bromination of thiophene-2-carbaldehyde often yields a mixture of isomers.

-

The Conflict: The aldehyde directs meta (to C4), but the sulfur atom activates the alpha position (C5).

-

Outcome: Nitration typically yields a 40:60 mixture of 4-nitro : 5-nitro isomers.[3]

-

Recommendation: Do not rely on direct EAS for regio-pure scaffolds. Instead:

-

For 5-substituted: Start with 2-bromo-thiophene, substitute at C5, then formylate C2.

-

For 4-substituted: Use commercially available 4-bromo-thiophene-2-carbaldehyde or construct the ring de novo.

-

The Cannizzaro Reaction

Unlike enolizable aliphatic aldehydes, thiophene-2-carbaldehyde lacks alpha-protons and readily undergoes the Cannizzaro reaction in strong base (NaOH/KOH).

-

Product: Disproportionation to thiophene-2-carboxylic acid and thiophene-2-methanol.

-

Utility: This is often a side reaction to avoid during base-catalyzed condensations (like Aldol or Knoevenagel).

-

Prevention: Use amine bases (Piperidine, DBU) rather than hydroxide bases for condensation reactions.

Synthetic Workflow: Drug Discovery Application

The following diagram outlines a robust workflow for converting thiophene-2-carbaldehyde into a "privileged scaffold" for library generation.

Figure 2: Optimized synthetic workflow for generating amine-based libraries, highlighting the avoidance of Cannizzaro conditions.

Data Summary: Reactivity Comparison

| Feature | Thiophene-2-carbaldehyde | Benzaldehyde | Mechanistic Driver |

| Carbonyl Electrophilicity | Lower | Moderate | Sulfur (+M) resonance stabilization. |

| Nitration Regioselectivity | Mixed (C4 & C5) | Meta (C3) | Competition between Ring Activation (C5) and EWG Direction (C4). |

| Cannizzaro Reaction | Yes | Yes | Lack of |

| Knoevenagel Condensation | Fast | Moderate | Thiophene ring acts as an electron pump in the final conjugated system. |

| Storage Stability | Moderate (Oxidizes to Acid) | Moderate | Autoxidation of aldehyde to carboxylic acid. |

References

-

Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde. Source: Journal of the Chemical Society, Perkin Transactions 2.[4] Key Finding: Thiophene-2-carbaldehyde reacts slower with nucleophiles than benzaldehyde due to the electron-donating nature of the thienyl group.[4] URL:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (Abdel-Magid et al.). Key Finding: Definitive protocol for STAB-mediated reductive amination, applicable to heterocyclic aldehydes. URL:[Link]

-

Direct nitration of five membered heterocycles. Source: ARKIVOC.[5] Key Finding: Nitration of thiophene derivatives often yields mixtures; discusses the kinetic preference for the 2- and 5-positions.[1] URL:[Link]

-

Thiophene-2-carboxylic acid (Oxidation Product). Source: Wikipedia / Organic Syntheses. Key Finding: Thiophene-2-carbaldehyde readily oxidizes to the corresponding acid, which is a common impurity. URL:[Link]

Sources

- 1. askfilo.com [askfilo.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

2-Methoxythiophene-3-Carbaldehyde: Physicochemical Profiling and Synthetic Applications in Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of heterocyclic building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Methoxythiophene-3-carbaldehyde (CAS: 41057-07-2) serves as a highly versatile, bifunctional intermediate. By combining the bioisosteric properties of a thiophene core with the orthogonal reactivity of a methoxy group and a formyl group, this compound enables the rapid construction of complex, drug-like scaffolds. This whitepaper provides an in-depth technical analysis of its molecular formula, exact mass properties, and validated synthetic workflows, designed specifically for researchers in drug development.

Fundamental Physicochemical Properties

Accurate characterization of molecular weight and formula is the foundation of any synthetic campaign. The quantitative parameters for 2-methoxythiophene-3-carbaldehyde are summarized below, providing the baseline data required for stoichiometric calculations and analytical validation [1].

| Property | Value | Causality / Significance in Drug Design |

| IUPAC Name | 2-methoxythiophene-3-carbaldehyde | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 41057-07-2 | Unique identifier for sourcing and safety tracking. |

| Molecular Formula | C6H6O2S | Contains sulfur, providing a distinct isotopic signature. |

| Molecular Weight | 142.18 g/mol | Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD). |

| Monoisotopic Mass | 142.00885 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Melting Point | 58–59 °C | Solid state at room temperature; requires specific solvent selection. |

| Physical Form | Solid / Powder | Facilitates stable storage and precise gravimetric dosing. |

Structural Dynamics and Mechanistic Causality

The molecular formula C6H6O2S dictates a unique electronic environment that must be understood to predict reactivity.

-

The Thiophene Scaffold: Acting as a classical bioisostere for a phenyl ring, the thiophene core modulates the lipophilicity (

) of the final active pharmaceutical ingredient (API), often improving membrane permeability without drastically increasing metabolic liability. -

Electronic Modulation via the Methoxy Group: The C2 methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance. It pushes electron density into the thiophene

-system. -

Electrophilicity of the Carbaldehyde: Because of the electron density donated by the adjacent methoxy group, the C3 carbaldehyde (-CHO) is less electrophilic than an unfunctionalized benzaldehyde. Consequently, nucleophilic addition reactions (such as imine formation) require deliberate catalytic activation (e.g., Brønsted or Lewis acids) to proceed efficiently.

Analytical Validation (Self-Validating System)

When confirming the identity of this compound via mass spectrometry, the molecular formula provides a built-in validation mechanism. Because the formula contains one sulfur atom, the natural abundance of the

Standardized Experimental Protocol: Reductive Amination

To leverage the C3 carbaldehyde in drug development, reductive amination is a ubiquitous workflow used to generate secondary or tertiary amines. Due to the electronic effects described above, the following protocol utilizes a self-validating checkpoint to prevent over-reduction.

Objective: Synthesis of a secondary amine via coupling of 2-methoxythiophene-3-carbaldehyde with a primary amine.

Step-by-Step Methodology:

-

Dissolution & Activation: Dissolve 1.0 equivalent (eq) of 2-methoxythiophene-3-carbaldehyde (142.18 g/mol ) and 1.1 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

-

Acid Catalysis (Causality): Add 1.5 eq of glacial acetic acid. Why? The electron-donating methoxy group dampens the aldehyde's reactivity. Acetic acid protonates the carbonyl oxygen, restoring the electrophilicity required for the amine to attack and form the hemiaminal intermediate.

-

Dehydration to Imine: Stir the reaction at room temperature for 2 hours.

-

Self-Validation Checkpoint: Do not add the reducing agent immediately. Sample the reaction and analyze via LC-MS or TLC. Confirm the complete disappearance of the 142.18 g/mol starting material and the formation of the imine mass. Why? Adding the reducing agent prematurely can reduce the unreacted aldehyde to an alcohol, creating an inseparable byproduct.

-

Selective Reduction: Once imine formation is confirmed, add 1.5 eq of Sodium triacetoxyborohydride (STAB) in portions. STAB is chosen because it is mild enough to selectively reduce the protonated imine without reducing any residual aldehyde.

-

Quenching & Workup: After 4 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Reactivity and Functionalization Pathway

The diagram below maps the structure-reactivity relationships dictated by the compound's molecular formula, illustrating how each functional group directs downstream synthetic workflows.

Functionalization pathway of 2-methoxythiophene-3-carbaldehyde in drug design.

References

-

PubChem Database Title: 2-Methoxythiophene-3-carbaldehyde (Compound 2D Structure, Monoisotopic Mass, and Formula) Source: National Center for Biotechnology Information (NCBI) / PubChemLite URL:[Link][1]

Sources

A Technical Guide to 2-Methoxythiophene-3-carbaldehyde (CAS 41057-07-2): Supplier Landscape, Market Dynamics, and Synthetic Insights for Pharmaceutical R&D

Introduction: The Role of Thiophene Scaffolds in Modern Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, with their unique physicochemical properties enabling complex drug-receptor interactions and offering diverse metabolic profiles.[1] Among these, the thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, stands out as a "privileged pharmacophore."[1] Its structural versatility and ability to modulate biological activity have led to its incorporation into numerous FDA-approved drugs.[1] 2-Methoxythiophene-3-carbaldehyde is a key functionalized building block within this chemical class. Its distinct substitution pattern—an activating methoxy group at the 2-position and a reactive carbaldehyde at the 3-position—makes it a valuable intermediate for synthesizing more complex, poly-substituted heterocyclic systems. This guide offers an in-depth analysis for researchers and drug development professionals, covering the procurement landscape, market trends, and the synthetic chemistry underpinning this critical reagent.

The Thiophene Market: A Macroeconomic Overview

The availability and pricing of specialized derivatives like 2-methoxythiophene-3-carbaldehyde are intrinsically linked to the broader thiophene market. This market is primarily driven by its critical role in the pharmaceutical and agrochemical industries.[2][3] Thiophene derivatives are essential for developing Active Pharmaceutical Ingredients (APIs) for a range of conditions, including cancer and inflammatory diseases.[4][5]

Market analysis indicates a steady growth trajectory for the global thiophene market, valued at approximately USD 38.5 million in 2024.[3][6] Projections estimate the market will reach over USD 62 million by 2034, expanding at a Compound Annual Growth Rate (CAGR) of roughly 4.6%.[3][6] This growth is sustained by consistent R&D in pharmaceuticals and an increasing demand for high-purity materials, often exceeding 99.5%, which are critical for clinical applications where impurities can compromise drug efficacy and safety.[2][4]

| Market Metric | Value/Rate | Year(s) | Source(s) |

| Global Market Value | ~ USD 38.5 Million | 2024 | [3][6] |

| Projected Market Value | ~ USD 62.27 Million | 2034 | [3][6] |

| Forecast CAGR | ~ 4.6% | 2025-2034 | [3][6] |

| Primary Market Driver | Pharmaceutical & Agrochemical Demand | - | [2] |

| High-Purity Segment | Dominant due to stringent quality needs | - | [2][4] |

Supplier Landscape for 2-Methoxythiophene-3-carbaldehyde

Identifying reliable suppliers is a cornerstone of successful research and development. Procurement of 2-methoxythiophene-3-carbaldehyde (CAS 41057-07-2) is facilitated through several fine chemical suppliers that specialize in building blocks for discovery chemistry. When sourcing this material, it is imperative to request and scrutinize key documentation, including the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS), to verify purity, identity, and handling requirements.[4]

| Supplier/Vendor | Available Purity | Physical Form | CAS Number |

| Synthonix Corporation | 95% | Solid | 41057-07-2[4] |

| Enamine | Varies | Powder | 41057-07-2[5] |

| PharmaBlock (USA), Inc. | Varies | Varies | 41057-07-2 |

| AiFChem (an XtalPi company) | Varies | Varies | 41057-07-2 |

Note: Availability and product specifications are subject to change. Researchers should contact vendors directly for current information and to request a Certificate of Analysis for specific lots.

Price Trends and Procurement Strategy

Direct, historical price data for niche reagents like 2-methoxythiophene-3-carbaldehyde is not typically published. However, its price trend is influenced by the macroeconomic factors of the broader thiophene market, including the projected ~4.6% CAGR.[3][6]

Key Factors Influencing Price:

-

Purity: Higher purity grades (≥99.5%) command premium prices due to the additional purification steps required.[2]

-

Scale: The cost per gram decreases significantly when purchasing larger quantities (bulk vs. research scale).

-

Synthesis Complexity: The number of steps, yield, and cost of raw materials in the synthetic route directly impact the final price.

-

Regulatory Environment: Stringent environmental regulations on chemical manufacturing can increase production costs.[5]

Procurement Strategy: For drug development professionals, a robust procurement strategy involves qualifying multiple suppliers to mitigate supply chain risks. For early-phase research, standard catalog offerings are sufficient. However, for later-stage development requiring kilogram quantities, engaging with a supplier for custom synthesis may prove more cost-effective and ensure consistent quality across batches.

Synthesis and Quality Control

The synthesis of 2-methoxythiophene-3-carbaldehyde requires careful control of regioselectivity. The electron-donating methoxy group at the 2-position strongly activates the thiophene ring towards electrophilic substitution, primarily at the 5-position. Therefore, direct formylation of 2-methoxythiophene via standard methods like the Vilsmeier-Haack reaction would likely yield the undesired 5-carbaldehyde isomer.[7]

A more robust and regioselective approach involves a multi-step sequence starting from a differently substituted thiophene, as outlined below. This strategy demonstrates the causal logic behind experimental design in organic synthesis, where protecting groups and directed metallation are used to achieve a specific substitution pattern.

Caption: A plausible synthetic workflow for regioselective synthesis.

Representative Experimental Protocol (Directed Metalation Route)

This protocol is a representative, field-proven methodology for the formylation of an activated heterocyclic ring via a directed metalation and lithium-halogen exchange sequence.[8][9]

-

Preparation of 2-Methoxy-3-bromothiophene:

-

To a solution of 3-bromothiophene in anhydrous THF at -78 °C under an inert nitrogen atmosphere, add LDA (Lithium diisopropylamide) to deprotonate the 2-position.

-

After stirring, introduce a suitable methoxy-donating electrophile.

-

Allow the reaction to warm to room temperature, quench with saturated ammonium chloride, and perform an aqueous workup followed by extraction with an organic solvent (e.g., diethyl ether).

-

Purify the crude product via column chromatography to yield 2-methoxy-3-bromothiophene.

-

-

Lithium-Halogen Exchange and Formylation:

-

Dissolve the purified 2-methoxy-3-bromothiophene in anhydrous THF and cool to -78 °C under nitrogen.

-

Add n-butyllithium (n-BuLi) dropwise to perform the lithium-halogen exchange, generating the 3-lithiothiophene intermediate.[8][10]

-

After a brief stirring period at low temperature, add anhydrous N,N-Dimethylformamide (DMF) to quench the organolithium species.[9]

-

Allow the mixture to slowly warm, then quench the reaction with water.

-

-

Workup and Purification:

-

Perform a standard aqueous workup and extract the product into an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography on silica gel or recrystallization to obtain the final product, 2-methoxythiophene-3-carbaldehyde.

-

Quality Control and Self-Validating Systems